![molecular formula C5H10Cl2N4S B13562689 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride
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Overview
Description
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride is a heterocyclic compound that combines the structural features of triazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride typically involves the fusion of triazole and thiazole moieties. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute hydrochloric acid, followed by the addition of stannous chloride in concentrated hydrochloric acid . This reaction yields 3-amino-5-hydrazino-1,2,4-triazole dihydrochloride, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets. For instance, its anticancer activity may be due to the inhibition of tubulin polymerization, which disrupts cell division . The compound’s antimicrobial activity could be attributed to its ability to inhibit key enzymes in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and is used in energetic materials.
Uniqueness
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride is unique due to its combined triazole and thiazole rings, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and beyond.
Biological Activity
The compound 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride is a member of the triazolo-thiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C11H16N4S
- Molecular Weight : 240.34 g/mol
- CAS Number : 933005-88-0
Antimicrobial Activity
Research indicates that compounds featuring the triazolo-thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of [1,2,4]triazolo[3,4-b][1,3]thiadiazole have been shown to possess antibacterial and antifungal activities. In a study evaluating various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to our target compound demonstrated effective inhibition at low concentrations .
Anticancer Potential
The anticancer activity of triazolo-thiazole derivatives has been documented in several studies. For example, a series of synthesized derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds within this class have also been explored for their anti-inflammatory properties. Studies have indicated that these derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In particular, the compound's ability to reduce prostaglandin synthesis suggests potential as a non-steroidal anti-inflammatory drug (NSAID) .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The general synthetic pathway includes:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Thiazole Integration : Subsequent reactions introduce thiazole functionalities through electrophilic substitution methods.
- Final Amine Formation : The final step involves amination processes to yield the desired methanamine derivative.
Study on Antinociceptive Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various triazolo-thiadiazole derivatives for their antinociceptive effects using several pain models in mice. Among the tested compounds, those related to our compound showed significant pain relief comparable to standard analgesics like aspirin .
Urease Inhibition Assay
Recent investigations into urease inhibition revealed that certain triazolo-thiadiazoles exhibit strong inhibitory activity against urease enzymes. This is particularly relevant for treating conditions like urease-associated infections . The IC50 values obtained for these compounds suggest high potency and potential therapeutic applications.
Summary of Findings
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against S. aureus and E. coli |
Anticancer | Induces apoptosis in cancer cell lines |
Anti-inflammatory | Inhibits COX enzymes effectively |
Urease Inhibition | Significant inhibition observed |
Properties
Molecular Formula |
C5H10Cl2N4S |
---|---|
Molecular Weight |
229.13 g/mol |
IUPAC Name |
5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N4S.2ClH/c6-3-4-7-8-5-9(4)1-2-10-5;;/h1-3,6H2;2*1H |
InChI Key |
DEUYYENLRYOWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NN=C(N21)CN.Cl.Cl |
Origin of Product |
United States |
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